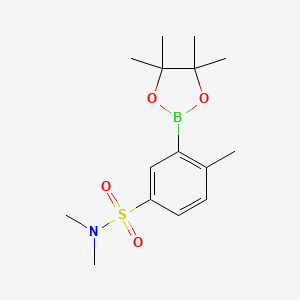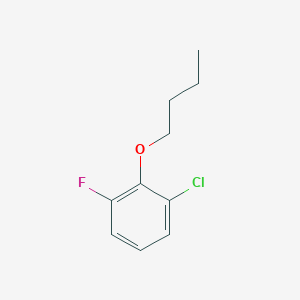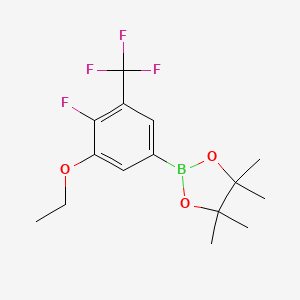
(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid: is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (2,5-dioxopyrrolidin-1-yl)methyl group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in molecular recognition and catalysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the (2,5-Dioxopyrrolidin-1-yl)methyl Intermediate: This intermediate can be synthesized through the reaction of succinic anhydride with an amine, followed by cyclization to form the pyrrolidinone ring.
Attachment to the Phenyl Ring: The (2,5-dioxopyrrolidin-1-yl)methyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Boronic esters, borates.
Reduction Products: Boranes.
Substitution Products: Various substituted phenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The boronic acid group is used in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Molecular Recognition: The compound’s ability to form reversible covalent bonds with diols makes it useful in sensors and molecular recognition studies.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in biochemical research.
Drug Development: The compound’s unique structure allows for the design of novel therapeutic agents targeting specific biological pathways.
Medicine:
Anticancer Research: Studies have explored the potential of boronic acid derivatives in cancer treatment due to their ability to inhibit proteasomes and other cellular targets.
Antimicrobial Agents: The compound has shown promise in the development of new antimicrobial agents.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactivity and functionalization potential.
作用机制
The mechanism of action of (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo reversible dehydration to form boronate esters. These esters can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
相似化合物的比较
Phenylboronic Acid: Lacks the (2,5-dioxopyrrolidin-1-yl)methyl group, making it less versatile in certain applications.
(4-(2,5-Dioxopyrrolidin-1-yl)methyl)phenylboronic Acid: Similar structure but with different substitution pattern on the phenyl ring.
(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic Ester: Esterified form of the compound with different reactivity.
Uniqueness:
- The presence of the (2,5-dioxopyrrolidin-1-yl)methyl group enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions.
- The boronic acid moiety provides versatility in forming reversible covalent bonds, making it valuable in catalysis, molecular recognition, and drug development.
This detailed article provides a comprehensive overview of (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid, highlighting its synthesis, reactivity, applications, and unique properties compared to similar compounds
属性
IUPAC Name |
[3-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO4/c14-10-4-5-11(15)13(10)7-8-2-1-3-9(6-8)12(16)17/h1-3,6,16-17H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPQYWRXPBDCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
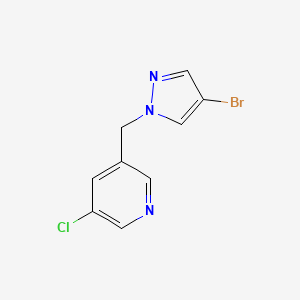
![4,4,5,5-Tetramethyl-2-(4-phenylspiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B8243316.png)
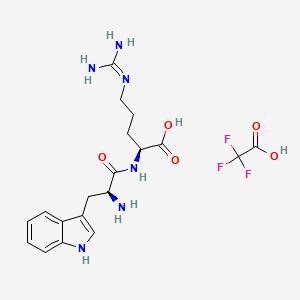


![N-([1,1'-Biphenyl]-4-yl)-3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8243340.png)
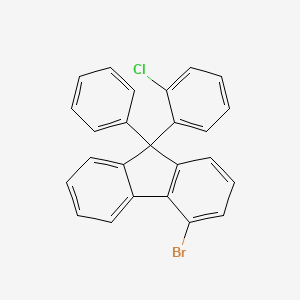
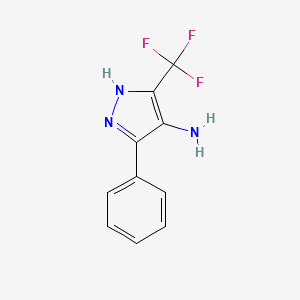

![Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate](/img/structure/B8243375.png)

